molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

Corr4A

Numéro de catalogue: B1669440
Numéro CAS: 421580-53-2
Poids moléculaire: 457 g/mol
Clé InChI: RDOBOPJBMQURAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Corr4A involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic route can vary, but it generally includes the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Corr4A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Applications De Recherche Scientifique

In Vitro Studies

  • Chloride Conductance Improvement : In a study involving human bronchial epithelial cells, Corr4A was shown to increase CFTR cell-surface expression after 12-24 hours of incubation. This resulted in enhanced chloride conductance, crucial for maintaining fluid balance in epithelial tissues .
  • Synergistic Effects with Other Correctors : The combination of this compound with other correctors like VX809 has demonstrated synergistic effects, leading to greater improvements in iodide transport and bicarbonate permeability compared to either compound alone . For instance, cells treated with both VX809 and this compound exhibited a significant increase in iodide influx rates.

Study 1: Efficacy on Cystic Fibrosis Mutants

In research conducted on the CFTRV232D mutant, this compound treatment resulted in a fourfold increase in channel detection frequency and activity compared to untreated cells. This suggests that this compound not only improves folding but also enhances functional expression at the plasma membrane .

Study 2: Impact on Primary Bronchial Epithelial Cells

Despite limited efficacy observed in primary bronchial epithelial cells (with maximal CFTR activity reaching only 8% of non-CF cells), this compound still showed promise as part of a combinatorial therapy approach, particularly when paired with other pharmacological agents .

Data Table: Summary of Findings

Study ReferenceCell TypeTreatmentKey Findings
Human bronchial epithelialVX809 + this compoundIncreased chloride conductance and cell-surface expression
HEK-293 cellsThis compoundFourfold increase in CFTRV232D channel activity
Primary bronchial epithelialThis compound aloneMaximal CFTR activity at 8% of non-CF levels
Transfected cell modelsVX809 + this compoundSynergistic increase in iodide transport

Clinical Implications

The application of this compound extends beyond laboratory settings; it holds potential for therapeutic strategies aimed at improving the quality of life for cystic fibrosis patients. By enhancing CFTR function, this compound could lead to better management of symptoms associated with defective chloride transport.

Mécanisme D'action

Corr4A exerts its effects by acting as a corrector for the CFTR protein. It helps in the proper folding and trafficking of the CFTR protein to the cell surface, where it can function correctly. This action involves interaction with specific molecular targets and pathways that regulate protein folding and stability .

Comparaison Avec Des Composés Similaires

Uniqueness of Corr4A: this compound is unique in its ability to specifically enhance the expression and maturation of the CFTR C-half (M2N2, residues 837–1480), which is a region less affected by other correctors . This distinct mechanism of action makes it a valuable component in combination therapies for cystic fibrosis.

Activité Biologique

Corr4A, a bisaminomethylbithiazole derivative, has emerged as a significant compound in the treatment of cystic fibrosis (CF), particularly for the most common mutation, F508del-CFTR. This article delves into its biological activity, mechanisms, and research findings, supported by data tables and case studies.

This compound functions primarily as a chemical corrector that enhances the folding and trafficking of the misfolded F508del-CFTR protein. It stabilizes the protein in the endoplasmic reticulum (ER), allowing for improved processing and transport to the cell membrane. This stabilization is crucial as it directly impacts the functional rescue of CFTR channels.

Key Findings:

  • Increased Channel Activity : Studies indicate that treatment with this compound leads to a significant increase in CFTR channel activity. For instance, in HEK293 cells expressing F508del-CFTR, this compound treatment resulted in over a twofold increase in cAMP-activated currents compared to controls .
  • Synergistic Effects : When combined with other correctors like VX-809, this compound demonstrates synergistic effects, enhancing iodide transport significantly more than either compound alone .

Table 1: Summary of Research Findings on this compound

StudyMethodKey Results
Pedemonte et al. (2005)In vitro assaysThis compound increased cell surface expression of CFTRΔF508 by 3–7 times when combined with RMA1 or CHIP inactivation.
Veit et al. (2020)Functional assaysThis compound enhanced halide efflux in CFTRV232D channels significantly compared to untreated cells.
Van Goor et al. (2011)Pulse-chase analysisTreatment with this compound led to accumulation of mature CFTR protein, indicating improved folding efficiency.

Case Studies

  • Study on ΔF508 CFTR Rescue : A study conducted by Veit et al. demonstrated that the addition of this compound to VX-809 treatment resulted in a QR (quantitative response) of iodide influx measuring 95.5 ± 2.9 ms⁻¹ in cells expressing ΔF508 CFTR, showcasing its efficacy in enhancing ion transport activity .
  • Impact on Folding Efficiency : In research by Pedemonte et al., it was shown that this compound not only improves the trafficking of CFTRΔF508 but also enhances its stability at the cell surface, which is critical for maintaining functional chloride channels .

Table 2: Comparison of Correctors for F508del-CFTR

CorrectorMechanismEfficacyNotes
VX-809Type IModerateWorks best alone or with other correctors but can destabilize rescued proteins when combined with VX-770.
VX-770PotentiatorHighEnhances activity but can negatively affect stability when used with VX-809 without this compound.
This compoundType IIHighStabilizes and enhances folding; works synergistically with VX-809 for optimal results .

Propriétés

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corr4A
Reactant of Route 2
Reactant of Route 2
Corr4A
Reactant of Route 3
Reactant of Route 3
Corr4A
Reactant of Route 4
Reactant of Route 4
Corr4A
Customer
Q & A

Q1: What is the primary mechanism of action for Corr4a?

A1: this compound acts as a corrector for the most common cystic fibrosis-causing mutation, F508del-CFTR. This mutation leads to misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, trapping it within the endoplasmic reticulum and preventing its proper trafficking to the cell surface. This compound improves the processing and trafficking of F508del-CFTR, enabling more of the protein to reach the cell membrane. [, , ]

Q2: Which specific domain of the F508del-CFTR protein seems most impacted by this compound?

A3: Research suggests that this compound primarily influences the C-terminal half of the F508del-CFTR protein, specifically the region encompassing residues 837–1480 (M2N2). This contrasts with some other correctors like VX-809, VX661, and VX325, which appear to exert their effects mainly on the N-terminal half. []

Q3: Does this compound affect the wild-type CFTR protein?

A4: Studies using transient expression in HEK293 cells indicate that this compound does not significantly impact the total expression or maturation of wild-type CFTR. This suggests a specific interaction with the misfolded F508del variant. []

Q4: How does temperature influence the effectiveness of this compound?

A5: The efficacy of this compound, like other correctors, is sensitive to temperature. Research shows a higher level of functional rescue at physiological temperature (37°C) compared to room temperature when this compound is combined with VX-809. Additionally, this compound can acutely block lysosomal targeting of thermally destabilized F508del-CFTR, showcasing its role in modulating the protein's trafficking pathway. [, ]

Q5: What are the implications of this compound's ability to redirect F508del-CFTR trafficking?

A6: this compound's ability to shift F508del-CFTR trafficking away from lysosomal degradation and towards a regulated recycling route is crucial. By promoting the accumulation of F508del-CFTR in the endosomal recycling compartment (ERC), this compound increases the pool of correctable protein available for trafficking to the cell surface. This highlights the ERC and associated proteins as potential targets for enhancing the efficacy of current and future corrector therapies. []

Q6: Beyond its direct effect on F508del-CFTR, does this compound influence other cellular processes relevant to cystic fibrosis?

A7: Research indicates that this compound might have additional beneficial effects in the context of cystic fibrosis. A study utilizing human CF airway epithelial cells found that this compound, by increasing CFTR expression, could prevent the formation of antibiotic-resistant Pseudomonas aeruginosa biofilms. This protective effect was linked to the modulation of iron accumulation and loss by CF epithelial cells, suggesting this compound may influence cellular iron homeostasis. []

Q7: What is the current status of this compound in terms of clinical development?

A8: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not progressed to clinical trials as a standalone therapy for cystic fibrosis. Further research is needed to fully elucidate its efficacy and safety profile in humans. []

Q8: What are the potential benefits of combining this compound with other CFTR modulators?

A9: Combining this compound with other CFTR modulators, such as potentiators, offers a potential strategy for maximizing therapeutic benefit. Potentiators enhance the function of CFTR proteins already present at the cell surface, working in synergy with correctors like this compound. This combinatorial approach holds promise for improving treatment outcomes in cystic fibrosis. [, ]

Q9: What are the limitations of the current research on this compound?

A10: The available research on this compound primarily involves in vitro studies and some animal models. Clinical trials are necessary to validate its efficacy and safety in humans. Additionally, more research is needed to fully understand its long-term effects and potential for drug resistance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.